1-(2-Quinolylmethyl)quinolinium iodide
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Overview
Description
2-(Quinolin-1-ylmethyl)quinoline is a heterocyclic aromatic compound that features two quinoline units connected via a methylene bridge. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of 2-(quinolin-1-ylmethyl)quinoline makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinolin-1-ylmethyl)quinoline typically involves the reaction of quinoline with formaldehyde under acidic conditions. One common method is the Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene to form the quinoline derivative . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde . These reactions often require catalysts such as Lewis acids and can be conducted under mild to moderate temperatures.
Industrial Production Methods
Industrial production of quinoline derivatives, including 2-(quinolin-1-ylmethyl)quinoline, often employs catalytic systems to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-1-ylmethyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
2-(Quinolin-1-ylmethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(quinolin-1-ylmethyl)quinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death . It also inhibits enzymes such as topoisomerase, which are crucial for DNA replication and repair . These interactions make it a potent antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a single quinoline ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Quinolone: A derivative of quinoline with a carbonyl group at the 4-position.
Uniqueness
2-(Quinolin-1-ylmethyl)quinoline is unique due to its dual quinoline structure, which enhances its chemical reactivity and biological activity compared to single-ring quinoline derivatives . This dual structure allows for more complex interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
5330-74-5 |
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Molecular Formula |
C19H15IN2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
2-(quinolin-1-ium-1-ylmethyl)quinoline;iodide |
InChI |
InChI=1S/C19H15N2.HI/c1-3-9-18-15(6-1)11-12-17(20-18)14-21-13-5-8-16-7-2-4-10-19(16)21;/h1-13H,14H2;1H/q+1;/p-1 |
InChI Key |
UPPRGFWIXOCMJL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[N+]3=CC=CC4=CC=CC=C43.[I-] |
Origin of Product |
United States |
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